Benzyl alpha-L-rhamnopyranoside
Description
Significance of L-Rhamnose Derivatives in Chemical Biology
Within the broad family of sugars, L-rhamnose, a naturally occurring 6-deoxysugar, holds a unique position in chemical biology. It is a common component of the cell wall polysaccharides of many Gram-positive and Gram-negative bacteria, such as those in the genera Streptococcus and Enterococcus. biomedres.usnih.govoup.comamsterdamumc.nl L-rhamnose is often essential for bacterial viability and virulence, making its biosynthetic pathway an attractive target for the development of novel antibacterial agents. biomedres.usnih.govoup.com
Crucially, the metabolic pathways for L-rhamnose synthesis are present in bacteria but not in humans, offering a window for therapeutic intervention with high selectivity. biomedres.us Consequently, synthetic derivatives of L-rhamnose are invaluable tools for researchers. They are used to probe bacterial enzyme function, develop inhibitors for new antibiotics, and construct antigens for immunological studies and vaccine development.
Overview of Benzyl (B1604629) alpha-L-Rhamnopyranoside as a Synthetic Intermediate and Research Scaffold
Benzyl alpha-L-rhamnopyranoside is a cornerstone synthetic intermediate in carbohydrate chemistry, valued for its utility in the regioselective synthesis of more complex L-rhamnose derivatives. ufms.brnih.govgrowingscience.com The benzyl group, attached at the anomeric carbon (C-1), serves as a stable protecting group. This stability allows chemists to perform reactions on the other hydroxyl groups of the rhamnose ring without affecting the anomeric position.
The primary use of this compound is as a scaffold for the synthesis of selectively acylated rhamnosides, particularly at the C-4 position. growingscience.comaensiweb.com Direct acylation of the compound is often unselective. growingscience.com Therefore, a common and effective strategy involves a protection-deprotection sequence. First, the hydroxyl groups at the C-2 and C-3 positions are temporarily protected, often by forming a 2,3-O-isopropylidene derivative. ufms.brnih.gov This leaves the C-4 hydroxyl group as the only one available for reaction. Subsequent acylation with various agents (e.g., benzoyl chloride, lauroyl chloride) proceeds selectively at the C-4 position. nih.govgrowingscience.com Finally, the isopropylidene protecting group is removed to yield the desired 4-O-acyl-rhamnopyranoside. nih.govgrowingscience.com This methodical approach highlights the compound's role as a foundational scaffold for building specific, biologically relevant molecules. growingscience.com
Table 1: Example of a Regioselective Synthetic Pathway Using this compound This table outlines a typical multi-step synthesis to produce a 4-O-acylated derivative, demonstrating the role of this compound as a key intermediate.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | L-Rhamnose | Benzyl alcohol, Amberlite IR 120 (H+) resin, 120 °C | This compound | 82% nih.gov |
| 2 | This compound | 2,2-dimethoxypropane (B42991), p-TSA (catalyst) | Benzyl 2,3-O-isopropylidene-alpha-L-rhamnopyranoside | ~98% aensiweb.com |
| 3 | Benzyl 2,3-O-isopropylidene-alpha-L-rhamnopyranoside | Acetic anhydride, pyridine | Benzyl 4-O-acetyl-2,3-O-isopropylidene-alpha-L-rhamnopyranoside | 93% ufms.br |
| 4 | Benzyl 4-O-acetyl-2,3-O-isopropylidene-alpha-L-rhamnopyranoside | Glacial acetic acid, 40 °C | Benzyl 4-O-benzoyl-alpha-L-rhamnopyranoside | 74% nih.gov |
Beyond its role in synthesis, this compound and its derivatives serve as important research scaffolds for conformational studies. ufms.brgrowingscience.comdergipark.org.tr The three-dimensional shape of a sugar molecule is critical to its biological function. Researchers use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT) to study how the pyranose ring conformation is affected by different substituents. ufms.brgrowingscience.comdergipark.org.trresearchgate.net Studies have shown that this compound itself exists in a stable ¹C₄ chair conformation. ufms.brgrowingscience.com However, the addition of bulky protecting groups, like the 2,3-O-isopropylidene ring, can cause significant distortion to this standard conformation. ufms.brdergipark.org.tr Understanding these subtle structural changes is vital for designing derivatives with optimized biological activity. dergipark.org.tr
Table 2: Selected ¹H NMR Coupling Constants for Conformational Analysis Coupling constant (J) values help determine the relative orientation of protons on the pyranose ring. Large J-values (8-10 Hz) for adjacent axial protons are characteristic of a chair conformation. This data illustrates how modifications to the scaffold are monitored spectroscopically.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-8-10(14)11(15)12(16)13(18-8)17-7-9-5-3-2-4-6-9/h2-6,8,10-16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDDNIUJBFOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Alpha L Rhamnopyranoside and Its Derivatives
Glycosidation Approaches for Benzyl (B1604629) alpha-L-Rhamnopyranoside Synthesis
The foundational step in synthesizing the title compound is the glycosidation reaction between L-rhamnose and benzyl alcohol. This process forms the alpha-glycosidic linkage. Research has explored both traditional and modern techniques to optimize this reaction for speed and yield.
The traditional method for synthesizing Benzyl alpha-L-rhamnopyranoside involves the direct reaction of L-rhamnose with benzyl alcohol. ufms.brscispace.com This reaction is typically facilitated by an acid catalyst and requires prolonged heating. evitachem.com For instance, a common procedure involves heating a mixture of L-rhamnose and benzyl alcohol for an extended period, which can be as long as 20 hours, to achieve the desired product. evitachem.com This conventional approach has been reported to produce this compound in good yields, with one study documenting a yield of 82%. ufms.brscispace.com
To overcome the time-consuming nature of conventional methods, microwave-assisted synthesis has emerged as a highly efficient alternative. scispace.comresearchgate.netnih.govnih.gov This technique dramatically reduces the reaction time required for glycosidation. evitachem.com In a notable example, the use of microwave irradiation with powdered L-rhamnose, dry benzyl alcohol, and an ion-exchange resin as a catalyst accomplished the synthesis in just 90 seconds. evitachem.com This rapid method not only accelerates the process but also results in excellent product yields, reported to be as high as 96%. evitachem.com
Table 1: Comparison of Glycosidation Methodologies for this compound Synthesis
| Method | Reagents | Conditions | Reaction Time | Yield | Source(s) |
|---|---|---|---|---|---|
| Conventional | L-rhamnose, Benzyl alcohol | Acid catalyst, Heat | Up to 20 hours | ~82% | ufms.br, scispace.com, evitachem.com |
| Microwave-Assisted | L-rhamnose, Benzyl alcohol | Ion exchange resin, Microwave irradiation | ~90 seconds | Up to 96% | researchgate.net, nih.gov, evitachem.com |
Regioselective Functionalization Strategies
Following the synthesis of this compound, further derivatization often requires regioselective functionalization, which is the modification of a specific hydroxyl group within the molecule. This is challenging because the secondary hydroxyl groups at the C-2, C-3, and C-4 positions have similar reactivity. scispace.comnih.gov Direct selective acylation is therefore difficult, often leading to a mixture of products. ufms.br
To achieve regioselectivity, particularly for acylation at the C-4 position, a protection-deprotection strategy is commonly employed. ufms.brscispace.comnih.gov This involves temporarily blocking certain hydroxyl groups to direct the reaction to the desired site. While methods like the dibutyltin (B87310) oxide-mediated acylation are sometimes used for regioselectivity, they have been found to be unsuccessful for targeting the C-4 hydroxyl of this compound, instead favoring the C-3 position. scispace.comnih.gov This makes the protection-deprotection approach the preferred and successful route for 4-O-acylation. scispace.comnih.gov
A key step in this strategy is the protection of the cis-vicinal hydroxyl groups at the C-2 and C-3 positions. ufms.brresearchgate.net This is typically achieved by reacting this compound with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), to form a 2,3-O-isopropylidene acetal (B89532). ufms.brnih.gov This protection is highly effective because it specifically targets the adjacent cis-hydroxyls, leaving the C-4 hydroxyl group as the only one available for subsequent functionalization. ufms.brresearchgate.net The formation of this isopropylidene ring is confirmed by spectroscopic methods. ufms.br
With the C-2 and C-3 positions blocked by the isopropylidene group, the C-4 hydroxyl of Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside is exposed for selective acylation. ufms.brresearchgate.net This allows for the direct and high-yield synthesis of various 4-O-acyl esters. ufms.br The acylation is typically carried out using an acylating agent (such as an acyl chloride or anhydride) in a basic solvent like pyridine, often with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. ufms.brnih.govresearchgate.net This method has been successfully used to introduce a range of acyl groups at the C-4 position. ufms.br Following acylation, the isopropylidene protecting group can be removed (deprotection) under acidic conditions to yield the final 4-O-acylated this compound derivative. scispace.comresearchgate.netnih.gov
Table 2: Examples of Selective Acylation at the C-4 Position of Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside
| Acylating Agent | Resulting 4-O-Acyl Group | Yield | Source(s) |
|---|---|---|---|
| Acetic anhydride | Acetyl | 93% | ufms.br, researchgate.net |
| Pivaloyl chloride | Pivaloyl | 83% | researchgate.net |
| Pentanoyl chloride | Pentanoyl | Not specified | ufms.br |
| Hexanoyl chloride | Hexanoyl | Not specified | ufms.br |
| Lauroyl chloride | Lauroyl | Good yield | researchgate.net, scispace.com |
| Benzoyl chloride | Benzoyl | Reasonable yield | nih.gov |
Direct Acylation Techniques for this compound Derivatives
Direct acylation of unprotected benzyl α-L-rhamnopyranoside is often challenging due to the similar reactivity of the secondary hydroxyl groups, which typically leads to a mixture of 2-O and/or 3-O acylated products. nih.gov However, certain methods can provide regioselectivity without the need for protecting groups.
The dibutyltin oxide mediated method is a prominent direct acylation technique that consistently furnishes 3-O-acyl derivatives of benzyl α-L-rhamnopyranoside. nih.govresearchgate.net This procedure has been successfully applied for various acyl groups, including stearoyl, palmitoyl, myristoyl, lauroyl, and benzoyl groups, by activating the C-3 hydroxyl group towards acylation. researchgate.net
Another approach involves the use of a catalyst system. For instance, the regioselective benzoylation of methyl-α-l-rhamnopyranoside has been achieved using catalytic amounts of FeCl₃ with acetylacetone (B45752) and N,N-diisopropylethylamine (DIPEA), which preferentially yields the 3-O-benzoyl product. acs.org While this was demonstrated on the methyl rhamnopyranoside, it represents a direct catalytic strategy.
In cases where the C-2 and C-3 hydroxyls are protected, such as with an isopropylidene group, direct acylation can be effectively targeted to the C-4 position. This has been demonstrated with various acylating agents, including acetic anhydride, pivaloyl chloride, pentanoyl chloride, and hexanoyl chloride, to furnish the corresponding 4-O-acyl derivatives in good yields. ufms.br
Enzymatic Synthesis Approaches for Rhamnopyranosides
Enzymatic synthesis offers a powerful and environmentally friendly alternative to chemical methods, providing high stereo- and regioselectivity in a single step under mild conditions. plos.org Two main classes of enzymes are utilized for the synthesis of rhamnopyranosides: glycosidases and glycosyltransferases. plos.org
α-L-Rhamnosidases (EC 3.2.1.40) are glycosidases that can catalyze the synthesis of rhamnosyl glycosides through a thermodynamically controlled process known as reverse hydrolysis. plos.orgresearchgate.net In this approach, the enzyme uses L-rhamnose as a glycosyl donor and transfers it to an acceptor molecule. For example, an α-L-rhamnosidase from Alternaria sp. L1 has been used to synthesize novel rhamnose-containing chemicals (RCCs) with acceptors like mannitol (B672), fructose, and esculin. plos.org The reaction with mannitol produced α-L-rhamnopyranosyl-(1→6')-D-mannitol with a maximal yield of 36.1%. plos.org
Lipases are another class of enzymes used for the regioselective acylation of sugars. The lipase (B570770) from Pseudomonas stutzeri has been employed for the transesterification of rhamnose with fatty acid vinyl esters. ucm.es This method demonstrated excellent catalytic activity and complete regioselectivity for the synthesis of 4-O-acylrhamnose. Using vinyl laurate as the acyl donor in tetrahydrofuran (B95107) (THF), a 99% conversion was achieved. ucm.es The optimal conditions involved a temperature of 35°C and a molar ratio of 1:3 (rhamnose to acyl donor). ucm.es
Rhamnosyltransferases (Rha-Ts) are glycosyltransferases that utilize nucleotide-activated rhamnose donors, primarily dTDP-L-rhamnose, to attach rhamnose to acceptor molecules. mdpi.com This enzymatic approach is particularly attractive but can be limited by the availability of the rhamnosyl donor. mdpi.comresearchgate.net
| Enzyme | Reaction Type | Substrates | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| α-L-Rhamnosidase (Alternaria sp. L1) | Reverse Hydrolysis | L-rhamnose, D-mannitol | α-L-rhamnopyranosyl-(1→6')-D-mannitol | 36.1% | plos.org |
| Lipase (Pseudomonas stutzeri) | Transesterification | Rhamnose, Vinyl laurate | 4-O-lauroylrhamnose | 99% | ucm.es |
Structural and Conformational Investigations of Benzyl Alpha L Rhamnopyranoside Derivatives
Spectroscopic Characterization in Structural Elucidation
The structural elucidation of benzyl (B1604629) alpha-L-rhamnopyranoside and its derivatives is heavily reliant on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like benzyl alpha-L-rhamnopyranoside in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a wealth of information regarding the molecular structure and conformation.
¹H NMR spectroscopy is instrumental in assigning specific protons within the rhamnopyranoside structure and analyzing their spatial relationships through coupling constants. For benzyl α-L-rhamnopyranoside, the signals for the pyranose ring protons and the attached benzyl group are observed in distinct regions of the spectrum. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemistry and conformation of the molecule. scispace.comnih.gov
The presence of protecting groups, such as isopropylidene or various acyl groups, significantly influences the chemical shifts of nearby protons. ufms.br For instance, acylation at a specific hydroxyl group causes a noticeable downfield shift of the adjacent proton's signal. In benzyl 4-O-acetyl-2,3-O-isopropylidene-α-L-rhamnopyranoside, the H-4 proton appears downfield at δ 4.84, compared to its position in the precursor, confirming the attachment of the acetyl group at the C-4 position. ufms.br Similarly, in benzyl 2,3-di-O-acetyl-4-O-lauroyl-α-L-rhamnopyranoside, the H-2 (δ 5.19) and H-3 (δ 5.34) protons are shifted considerably downfield due to the C-2 and C-3 acetyl groups. scispace.com
Coupling constants provide critical information for conformational analysis. Benzyl α-L-rhamnopyranoside is known to exist in a regular ¹C₄ conformation. scispace.comnih.gov This conformation is characterized by specific coupling constant values, such as a J₂,₃ of approximately 3.0 Hz (for cis-axial-equatorial protons) and J₃,₄ and J₄,₅ values of about 10 Hz (for trans-diaxial protons). nih.gov Deviations from these values can indicate conformational distortions, often induced by bulky protecting groups like the 2,3-O-isopropylidene group. scispace.com
Below is a table summarizing representative ¹H NMR data for this compound and some of its derivatives.
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Benzyl 4-O-pivaloyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | H-4 | 4.88 (dd) | 10.0, 6.8 | ufms.br |
| C-6 CH₃ | 1.16 (d) | 6.4 | ufms.br | |
| Isopropylidene CH₃ | 1.58 (s), 1.31 (s) | - | ufms.br | |
| Benzyl 4-O-hexanoyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | H-4 | 4.89 | - | ufms.br |
| C-6 CH₃ | 1.18 (d) | - | ufms.br | |
| Benzyl 2,3-di-O-acetyl-4-O-lauroyl-α-L-rhamnopyranoside | H-2 | 5.19 | - | scispace.com |
| H-3 | 5.34 | - | scispace.com | |
| Benzyl 2,3-di-O-methanesulfonyl-4-O-lauroyl-α-L-rhamnopyranoside | H-2 | 4.98 | - | scispace.com |
| H-3 | 5.05 | - | scispace.com |
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. nih.gov Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift values are indicative of the carbon's chemical environment (e.g., hybridization, attachment to electronegative atoms).
In derivatives of this compound, the introduction of acyl groups is clearly evidenced by the appearance of carbonyl carbon signals in the downfield region of the spectrum (typically δ 165-175 ppm). nih.gov For example, the ¹³C NMR spectrum of methyl 4-O-benzoyl-2,3-di-O-stearoyl-α-l-rhamnopyranoside shows three distinct carbonyl carbon signals at δ 172.9, 172.6, and 165.6, confirming the presence of the three acyl groups. nih.gov Similarly, methyl 2,3-di-O-stearoyl-α-l-rhamnopyranoside exhibits two carbonyl carbon signals at δ 174 and 172. nih.gov The resonances for the rhamnopyranoside ring carbons and the benzyl group carbons appear at their characteristic chemical shifts, which can be assigned using various 2D NMR techniques. nih.govnih.gov
The following table presents typical ¹³C NMR chemical shifts for carbons in acylated rhamnopyranoside derivatives.
| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Methyl 2,3-di-O-stearoyl-α-l-rhamnopyranoside | C=O | 174.0, 172.0 | nih.gov |
| Showed thirty-four aliphatic carbon signals plus rhamnopyranoside carbons. | nih.gov | ||
| Methyl 3,4-di-O-stearoyl-α-l-rhamnopyranoside | C=O | 174.0, 172.8 | nih.gov |
| Showed thirty-four aliphatic carbon signals plus rhamnopyranoside carbons. | nih.gov | ||
| Methyl 4-O-hexanoyl-2,3-di-O-stearoyl-α-l-rhamnopyranoside | C=O | 172.9, 172.7, 172.6 | nih.gov |
| Methyl 4-O-benzoyl-2,3-di-O-stearoyl-α-l-rhamnopyranoside | C=O | 172.9, 172.6, 165.6 | nih.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. In the analysis of this compound and its derivatives, FT-IR spectra clearly show the presence of hydroxyl (-OH), carbonyl (C=O), and isopropylidene groups. nih.govufms.br
The parent compound, benzyl α-L-rhamnopyranoside, exhibits a broad absorption band in the region of 3450–3300 cm⁻¹, which is characteristic of the stretching vibrations of hydroxyl groups. nih.gov When these hydroxyl groups are modified, the FT-IR spectrum changes accordingly. For instance, the acylation of a hydroxyl group is confirmed by the disappearance of the broad -OH band and the appearance of a strong, sharp absorption band for the carbonyl (C=O) group of the newly formed ester, typically in the range of 1734-1740 cm⁻¹. ufms.br
The incorporation of an isopropylidene protecting group is indicated by a characteristic absorption band around 1375-1381 cm⁻¹. nih.govufms.br This, combined with the presence of a remaining hydroxyl band, was used to confirm the structure of benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside. nih.gov
Key FT-IR absorption bands for derivatives of this compound are summarized in the table below.
| Compound/Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl Group (-OH) | O-H Stretching | 3450–3300 (broad) | nih.gov |
| Ester Carbonyl (C=O) | C=O Stretching | 1734–1740 | ufms.br |
| Isopropylidene Group | C-H Bending (gem-dimethyl) | 1375–1381 | nih.govufms.br |
| Pyranose Ring | C-O Stretching | ~1065 | nih.gov |
Conformational Analysis through Computational Chemistry
While spectroscopic methods provide valuable data on the solid-state or solution-phase structure, computational chemistry offers a powerful means to investigate the intrinsic conformational preferences and electronic properties of molecules like this compound.
Density Functional Theory (DFT) Optimization of Rhamnopyranoside Conformations
Density Functional Theory (DFT) has emerged as a robust computational method for optimizing the geometry of carbohydrate derivatives and studying their conformational landscapes. ufms.brufms.br For benzyl α-L-rhamnopyranoside, DFT calculations, often using the B3LYP functional with a 6-31G basis set, have been employed to determine the most stable conformations. ufms.brdergipark.org.tr
These computational studies have confirmed that the parent benzyl α-L-rhamnopyranoside preferentially adopts a regular ¹C₄ chair conformation. ufms.brdergipark.org.tr This is the expected low-energy conformation for L-rhamnose derivatives. However, the introduction of protecting groups can induce significant conformational changes. dergipark.org.tr
A key finding from DFT studies is that fusing a 2,3-O-isopropylidene ring to the rhamnopyranoside skeleton causes a clear distortion from the ideal ¹C₄ chair conformation. ufms.brdergipark.org.tr This distortion is evident from changes in calculated bond angles and dihedral angles compared to the parent compound. ufms.br The five-membered isopropylidene ring introduces strain, forcing the six-membered pyranose ring to adopt a less stable, distorted shape. ufms.brdergipark.org.tr In contrast, rhamnopyranoside esters that lack this fused ring system tend to maintain the regular ¹C₄ chair conformation. dergipark.org.trdergipark.org.tr The type and position of acyl groups themselves have been shown to have a smaller, but still noticeable, effect on the pyranose chair conformation. dergipark.org.trdergipark.org.tr These computational insights are crucial for correlating the observed spectroscopic data and biological activity with specific three-dimensional structures. ufms.brufms.br
Structure Activity Relationship Sar Studies of Benzyl Alpha L Rhamnopyranoside Analogues
Correlating Structural Modifications with Biological Potentials
The modification of benzyl (B1604629) alpha-L-rhamnopyranoside's structure, particularly through the introduction of acyl groups, has been a key strategy to enhance its biological activities. The parent compound, benzyl α-L-rhamnopyranoside, and its derivatives are of interest due to their potential antimicrobial, anticancer, and neuroprotective properties. ufms.brresearchgate.netresearchgate.net
A significant structural modification involves the protection of hydroxyl groups. For instance, the protection of the C-2 and C-3 hydroxyls with an isopropylidene group creates a benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside intermediate. ufms.brmdpi.com This modification not only facilitates selective acylation at the C-4 position but also introduces steric bulk and alters the molecule's conformation. Studies have shown that this conformational distortion, moving the structure away from the regular ¹C₄ chair conformation, may be responsible for moderate or sometimes reduced antimicrobial activity compared to analogues without this protecting group. ufms.brresearchgate.netdergipark.org.tr
The introduction of acyl groups, such as acetyl or benzoyl groups, to the rhamnopyranoside framework is a common strategy to increase lipophilicity, which can influence a compound's ability to cross microbial cell membranes. It has been observed that incorporating a benzoyl group, especially at the C-4 position, can increase the antimicrobial potential of the parent benzyl α-L-rhamnopyranoside. mdpi.com However, the relationship is not always straightforward. While increased hydrophobicity is expected to improve toxicity against microorganisms, excessive bulk can lead to steric hindrance, potentially diminishing biological activity. This was observed in a fully acylated derivative containing two acetyl groups and one bulky benzoyl group, which showed no activity, in contrast to more hydrophilic analogues that demonstrated better activities. mdpi.com
Influence of Acyl Chain Length and Type on Biological Efficacy
The length and chemical nature of acyl chains attached to the benzyl alpha-L-rhamnopyranoside scaffold play a pivotal role in modulating biological efficacy, particularly antimicrobial activity. Research demonstrates that varying the acyl chain from short aliphatic chains to longer ones, or using aromatic acyl groups, directly impacts the compound's effectiveness against different microbial strains. ufms.brresearchgate.net
Studies involving the acylation of the C-4 hydroxyl group of benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside with different acyl chlorides (e.g., acetyl, pivaloyl, pentanoyl, and hexanoyl) have provided clear insights. The resulting 4-O-acyl derivatives exhibited weak to moderate inhibitory properties against various bacterial and fungal pathogens. ufms.br For example, against the Gram-positive bacterium Bacillus megaterium, the 4-O-acetate derivative showed a significant zone of inhibition, whereas the longer-chain 4-O-hexanoate derivative showed little inhibition. ufms.br This suggests that for certain bacteria, a shorter acyl chain is more favorable.
Conversely, in studies on methyl rhamnopyranoside derivatives, the incorporation of longer acyl chains like octanoyl (C8) and lauroyl (C12) was found to confer promising antimicrobial potential. researchgate.net Specifically, a methyl 4-O-acetyl-2,3-di-O-octanoate derivative was found to be highly toxic against several Gram-positive bacteria. researchgate.net This indicates that the relationship between chain length and activity is complex and can be influenced by the presence and position of other acyl groups on the sugar ring.
The type of acyl group (aliphatic vs. aromatic) also has a significant effect. The introduction of a benzoyl group at the C-4 position was shown to increase the antimicrobial potential of benzyl α-L-rhamnopyranoside, particularly against fungal pathogens. mdpi.com This highlights that aromatic acyl groups can confer different activity profiles compared to aliphatic ones of similar size.
The table below summarizes the antimicrobial activity of various C-4 acylated benzyl rhamnopyranoside analogues.
| Compound | Acyl Group | Target Organism | Observed Activity (Zone of Inhibition) | Reference |
| Benzyl 4-O-acetyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | Acetyl | Bacillus megaterium | 18.1 mm | ufms.br |
| Benzyl 4-O-hexanoyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | Hexanoyl | Bacillus megaterium | 10.9 mm | ufms.br |
| Benzyl 4-O-acetyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | Acetyl | Candida albicans | 58.8% inhibition | ufms.br |
| Benzyl 4-O-pentanoyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | Pentanoyl | Candida albicans | 50.0% inhibition | ufms.br |
Positional Effects of Acyl Groups on Biological Efficacy
The specific location of acyl groups on the rhamnopyranoside ring is a critical determinant of the biological activity of this compound analogues. The regioselective placement of these functional groups can lead to significant differences in efficacy, even when the same acyl group is used. dergipark.org.trresearchgate.net
Computational and experimental studies have explored the differences between acylation at various hydroxyl positions. Density functional theory (DFT) studies indicated that 4-O-acyl rhamnopyranosides are thermodynamically more reactive than their 3-O-acyl counterparts. dergipark.org.trdergipark.org.tr This inherent reactivity can translate to differences in biological activity. While both 3-O-acetate and 4-O-acetate derivatives of benzyl rhamnopyranoside exist in a stable ¹C₄ chair conformation, slight differences in their bond and dihedral angles confirm that the position of the acyl group has a small but definite effect on the molecule's conformation. dergipark.org.tr
Experimental evidence supports the significance of the acyl group's position. In one study, the selective synthesis of benzyl 4-O-benzoyl-α-L-rhamnopyranoside was achieved, and this compound, along with its intermediates, was tested for antimicrobial activity. mdpi.com The results showed that the incorporation of a benzoyl group specifically at the C-4 position enhanced the antimicrobial potential compared to the parent compound. mdpi.com
Furthermore, the interplay between acyl groups at different positions is also crucial. Research on methyl α-L-rhamnopyranoside derivatives showed that having an acetyl group at C-4 and octanoyl groups at C-2 and C-3 resulted in a compound with very high toxicity against Gram-positive bacteria. researchgate.net This suggests a synergistic or additive effect based on the specific arrangement of different acyl groups. The presence of a protecting group, such as the 2,3-O-isopropylidene group, further complicates these positional effects by restricting acylation to the C-4 position and inducing conformational changes that modulate activity. ufms.brmdpi.com
The table below illustrates the effect of the acyl group's position on antimicrobial activity in rhamnopyranoside derivatives.
| Compound | Acyl Group(s) and Position(s) | Target Organism | Activity Level | Reference |
| Methyl 3-O-decanoyl-α-L-rhamnopyranoside | Decanoyl at C-3 | Various bacteria/fungi | Good | researchgate.net |
| Benzyl 4-O-benzoyl-α-L-rhamnopyranoside | Benzoyl at C-4 | Various bacteria/fungi | Better than parent compound | mdpi.com |
| Methyl 4-O-acetyl-2,3-di-O-octanoyl-α-L-rhamnopyranoside | Acetyl at C-4, Octanoyl at C-2 & C-3 | Gram-positive bacteria | Very toxic | researchgate.net |
| Benzyl 4-O-acyl-2,3-O-isopropylidene-α-L-rhamnopyranosides | Acyl at C-4 (with C2, C3 protected) | Various bacteria/fungi | Weak to moderate | ufms.br |
Advanced Computational Studies in Benzyl Alpha L Rhamnopyranoside Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Benzyl (B1604629) alpha-L-rhamnopyranoside and its derivatives. These calculations provide a detailed understanding of the molecule's reactivity and interaction potential.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For derivatives of Benzyl alpha-L-rhamnopyranoside, DFT calculations have been employed to determine the energies of these frontier orbitals. For instance, in a study of 4-O-acyl-α-L-rhamnopyranosides, the HOMO and LUMO energies were calculated to understand their moderate antimicrobial efficacy. It was suggested that distorted conformations and lower softness, which are related to the HOMO-LUMO gap, might contribute to their observed activity.
Table 1: Frontier Molecular Orbital Energies and Related Properties of this compound and a Derivative.
| Compound | εHOMO (eV) | εLUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |
|---|---|---|---|---|---|
| Benzyl α-L-rhamnopyranoside | -6.608 | -0.0376 | 6.570 | 3.285 | 0.304 |
| Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | -6.660 | -0.120 | 6.540 | 3.270 | 0.306 |
Data sourced from a computational study on benzyl α-L-rhamnopyranosides.
The analysis of FMOs helps in predicting the sites of nucleophilic and electrophilic attacks. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors.
In studies of this compound derivatives, MEP analysis has been used to identify the reactive sites. The oxygen atoms of the hydroxyl and ether groups typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups show positive potential, indicating sites for nucleophilic interaction. These maps provide a visual representation that complements the insights gained from FMO analysis.
Computational Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its structural formula. The prediction is presented as a list of potential biological activities with corresponding probabilities "to be active" (Pa) and "to be inactive" (Pi).
For derivatives of this compound, PASS predictions have been utilized to forecast their antimicrobial potential. A study on benzyl 4-O-benzoyl-α-L-rhamnopyranoside derivatives showed a good correlation between PASS predictions and experimental antimicrobial activities. The software predicted a higher probability for antifungal activity compared to antibacterial activity, which was subsequently confirmed by in vitro testing.
Table 2: PASS Prediction for Antimicrobial Activity of Benzyl 4-O-benzoyl-α-L-rhamnopyranoside Derivatives.
| Compound | Antibacterial (Pa) | Antifungal (Pa) |
|---|---|---|
| Benzyl α-L-rhamnopyranoside | > 0.49 | > 0.65 |
| Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | > 0.49 | > 0.65 |
| Benzyl 4-O-benzoyl-2,3-O-isopropylidene-α-L-rhamnopyranoside | > 0.49 | > 0.65 |
| Benzyl 4-O-benzoyl-α-L-rhamnopyranoside | > 0.49 | > 0.65 |
| Benzyl 2,3-di-O-acetyl-4-O-benzoyl-α-L-rhamnopyranoside | > 0.49 | > 0.65 |
Pa (probability "to be active"). Data indicates a higher probability of being active as an antifungal agent.
Molecular Docking Investigations of this compound Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein.
Molecular docking simulations are employed to predict the binding affinity between a ligand and a protein's active site, which is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
In the context of rhamnopyranoside derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of specific enzymes. For example, docking studies of rhamnose esters with lanosterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis, have revealed favorable binding affinities, suggesting their potential as antifungal agents. These studies provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and conformational changes. Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose.
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein and ligand backbone atoms from their initial positions, with a stable RMSD value over time indicating that the complex has reached equilibrium and is stable. RMSF, on the other hand, measures the fluctuation of individual amino acid residues, providing information about the flexibility of different parts of the protein upon ligand binding. While specific MD simulation data for this compound is not extensively published, the methodology is a standard and crucial step in validating docking results and understanding the dynamic nature of the ligand-receptor interaction.
Applications of Benzyl Alpha L Rhamnopyranoside As a Building Block in Complex Carbohydrate Synthesis
Role in Oligosaccharide Construction
The construction of oligosaccharides requires a strategic approach involving the sequential addition of monosaccharide units. Benzyl (B1604629) alpha-L-rhamnopyranoside serves as a key building block in this process. The benzyl group at the anomeric carbon (C-1) acts as a temporary protecting group, preventing this position from reacting while modifications are made to other parts of the molecule. This is crucial for controlling the stereochemistry and linkage of the resulting glycosidic bonds.
In a typical synthetic route, the hydroxyl groups at C-2, C-3, and C-4 of benzyl alpha-L-rhamnopyranoside can be selectively protected or activated. For instance, the formation of an isopropylidene acetal (B89532) across the C-2 and C-3 hydroxyls leaves the C-4 hydroxyl available for glycosylation with another sugar donor. nih.govnih.gov After the desired glycosidic linkage is formed, the protecting groups, including the benzyl group, can be removed under specific conditions to yield the target oligosaccharide.
A related compound, methyl 4-O-benzyl-α-l-rhamnopyranoside, has been utilized as an intermediate in the synthesis of rhamnosyl-containing trisaccharides. nih.gov This highlights the general strategy of using partially protected rhamnopyranosides as glycosyl acceptors in the assembly of complex oligosaccharides. The benzyl group, in this context, serves to protect the C-4 hydroxyl during the formation of other glycosidic bonds. The synthesis of complex oligosaccharides that are part of glycoproteins also relies on such building blocks. nih.gov
The strategic use of benzyl and other protecting groups on the rhamnopyranoside core allows for the controlled synthesis of oligosaccharides with defined structures, which are essential tools for studying carbohydrate-protein interactions and other biological processes. ontosight.ai
Intermediacy in the Synthesis of Glycoconjugates
Glycoconjugates, which are molecules containing carbohydrates linked to proteins or lipids, play vital roles in numerous biological phenomena. This compound is an important intermediate in the laboratory synthesis of these complex biomolecules. ontosight.ai Its utility lies in its ability to be converted into a glycosyl donor or acceptor, which can then be coupled with an aglycone (the non-carbohydrate part) or another sugar unit.
The synthesis of complex glycoconjugates often involves a multi-step process where the carbohydrate portion is assembled first, and then attached to the protein or lipid. ontosight.ai this compound can be a starting point for creating the specific oligosaccharide sequence found in a natural glycoconjugate. For example, after selective modification of its hydroxyl groups and elongation of the carbohydrate chain, the anomeric benzyl group can be removed and replaced with a functional group suitable for conjugation, such as a trichloroacetimidate (B1259523) or a thioglycoside.
The resulting activated rhamnose-containing oligosaccharide can then be used to glycosylate an amino acid, peptide, or lipid, forming a glycoconjugate. This approach has been instrumental in the synthesis of fragments of bacterial polysaccharides and other biologically active glycoconjugates, which are used to investigate their biological functions and potential as therapeutic agents or vaccines. researchgate.net
Precursor for Bioactive Natural Product Analogues
L-Rhamnose is a component of many natural products with interesting biological activities. researchgate.net this compound provides a convenient starting point for the synthesis of analogues of these natural products, which can lead to the discovery of new therapeutic agents with improved properties. rsc.org By chemically modifying the hydroxyl groups of this compound, researchers can create a library of related compounds and study their structure-activity relationships (SAR).
One area of focus has been the synthesis of antimicrobial agents. researchgate.netscispace.com For example, selective acylation of this compound at the C-4 position has yielded derivatives with significant antimicrobial activity. nih.govnih.gov The introduction of acyl groups, such as benzoyl or lauroyl groups, can enhance the biological activity of the parent compound. scispace.comnih.gov
The synthesis of these analogues often involves a protection-deprotection strategy. For instance, to achieve selective acylation at the C-4 position, the C-2 and C-3 hydroxyls can be protected as an isopropylidene derivative. nih.govnih.gov Subsequent acylation and deprotection yield the desired 4-O-acyl derivative. The biological evaluation of these synthesized compounds has shown that the nature and position of the acyl group can have a profound effect on their antimicrobial properties. nih.govscispace.com
| Derivative of this compound | Modification | Observed Bioactivity | Reference |
| Benzyl 4-O-benzoyl-α-L-rhamnopyranoside | Benzoylation at C-4 | Antifungal activity | nih.govnih.gov |
| Benzyl 2,3-di-O-acetyl-4-O-benzoyl-α-L-rhamnopyranoside | Acetylation at C-2 and C-3, benzoylation at C-4 | Antifungal activity | nih.gov |
| Benzyl 4-O-lauroyl-α-L-rhamnopyranoside | Lauroylation at C-4 | Antifungal and antibacterial activity | researchgate.netscispace.com |
| Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Isopropylidene protection of C-2 and C-3 | Intermediate for synthesis of bioactive compounds | nih.govnih.gov |
The synthesis and study of such analogues contribute to a deeper understanding of the structural requirements for biological activity and can guide the development of new drugs based on natural product scaffolds. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl α-L-rhamnopyranoside, and how do reaction parameters influence yield?
- Methodological Answer : Benzyl α-L-rhamnopyranoside is synthesized via regioselective acylation or glycosylation. Key parameters include temperature (60–80°C), catalyst type (e.g., H₂SO₄/ammonium cerium phosphate ), and molar ratios (acid/alcohol ~1:2). Protecting groups (e.g., benzyl or acetyl) are critical to prevent undesired side reactions. Yield optimization employs uniform experimental design and data mining to assess variables like reaction time (4–12 hrs) and catalyst loading (5–15 mol%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and HPLC (≥95% purity) is standard.
Q. How is the structural elucidation of Benzyl α-L-rhamnopyranoside performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary for confirming stereochemistry:
- ¹H/¹³C-NMR : Assigns anomeric protons (δ 4.8–5.2 ppm) and glycosidic linkages (e.g., α-configuration via J₁,₂ coupling constants ~2–4 Hz) .
- X-ray Diffraction (XRD) : Resolves crystal structure, including puckering coordinates (amplitude q and phase angle φ) for the rhamnose ring .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+Na]⁺ at m/z 428.43 for derivatives) .
Q. What analytical methods ensure purity and stability of synthesized derivatives?
- Methodological Answer :
- HPLC-ELSD : Monitors purity (≥90% threshold) with evaporative light scattering detection .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C).
- Circular Dichroism (CD) : Verifies enantiomeric purity by optical activity .
Advanced Research Questions
Q. How do computational models predict the conformational flexibility of Benzyl α-L-rhamnopyranoside derivatives?
- Methodological Answer : In silico studies (DFT, MD simulations) analyze puckering coordinates and torsional angles. For example:
- Amplitude (q) : 0.4–0.6 Å for chair-to-boat transitions in rhamnose rings .
- Free Energy Landscapes : Identify stable conformers influencing bioactivity (e.g., antimicrobial potency) .
- Docking Studies : Predict binding affinities to targets (e.g., NF-κB for apoptosis modulation ).
Q. What experimental strategies resolve contradictions in reported bioactivities of Benzyl α-L-rhamnopyranoside derivatives?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀ values (e.g., 10–50 μM for anti-inflammatory effects ).
- Standardized Assays : Use identical protocols (e.g., MTT for cytotoxicity ).
- Meta-Analysis : Compare datasets across studies (e.g., quercetin-rhamnopyranoside’s dual pro-/anti-apoptotic roles ).
Q. How are structure-activity relationships (SARs) derived for rhamnopyranoside-based antimicrobial agents?
- Methodological Answer :
- Acyl Chain Length : Laurate (C12) esters show higher membrane disruption (MIC 8 μg/mL) vs. acetate (C2) .
- Substituent Position : 4-O-lauroyl derivatives exhibit enhanced activity over 2-O analogs due to lipophilicity (logP ~3.5) .
- PASS Prediction : Computational tools prioritize derivatives with predicted "antimicrobial" Pa >0.7 .
Q. What experimental design principles ensure reproducibility in enzymatic synthesis studies?
- Methodological Answer :
- Kinetic Modeling : Fit time-course data (e.g., Michaelis-Menten Vₘₐₓ and Kₘ) to optimize enzyme loading .
- Control Experiments : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic esterification .
- Robustness Testing : Vary pH (5.0–7.5) and temperature (25–45°C) to identify optimal ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
